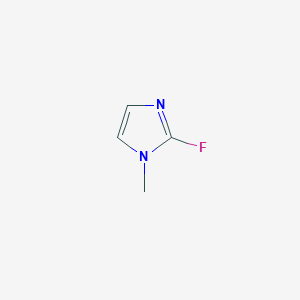

2-Fluoro-1-methyl-1H-imidazole

Übersicht

Beschreibung

2-Fluoro-1-methyl-1H-imidazole is a chemical compound with the molecular formula C4H5FN2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-methyl-1H-imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms, one of which is substituted with a methyl group and the other with a fluorine atom .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-1-methyl-1H-imidazole include a molecular weight of 150.15 g/mol, a computed XLogP3 of 1.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Scientific Field

Medicinal Chemistry

Application Summary

2-Fluoro-1-methyl-1H-imidazole is utilized in the synthesis of various pharmaceutical compounds due to its structural similarity to biologically active molecules. It serves as a key intermediate in creating drugs with potential antibacterial, antifungal, and antiviral properties.

Experimental Procedures

The compound is often incorporated into larger molecular frameworks through reactions like nucleophilic substitution or as a ligand in metal-catalyzed coupling reactions. Specific conditions, such as temperature and solvent choice, are tailored to the desired reaction pathway.

Results

The introduction of the fluorine atom can significantly affect the biological activity of the resulting compounds, often enhancing their efficacy or altering their pharmacokinetic properties .

Agrochemicals

Scientific Field

Agricultural Chemistry

Application Summary

In agrochemistry, 2-Fluoro-1-methyl-1H-imidazole contributes to the development of novel pesticides and herbicides. Its incorporation into active molecules can improve the stability and potency of these agents.

Experimental Procedures

Synthesis of agrochemicals involves careful control of reaction conditions to ensure selective fluorination and desired substitution patterns on the imidazole ring.

Results

The resulting agrochemicals exhibit improved uptake by plants and pests, leading to enhanced effectiveness at lower doses .

Solar Cells

Scientific Field

Renewable Energy

Application Summary

This compound is explored for its role in the fabrication of solar cells, particularly in the passivation of perovskite layers to enhance efficiency and stability.

Experimental Procedures

2-Fluoro-1-methyl-1H-imidazole is introduced into the perovskite precursor solution, where it acts as a passivation agent, coordinating with lead ions and reducing defect density.

Results

The treatment leads to an increase in power conversion efficiency and a more stable solar cell performance over time .

Functional Materials

Scientific Field

Material Science

Application Summary

The compound finds use in the creation of functional materials, such as advanced polymers and coatings, due to its ability to modify physical properties and enhance material performance.

Experimental Procedures

It is incorporated into polymeric chains or used as a curing agent, where its reactivity is exploited to achieve desired material characteristics.

Results

Materials developed using 2-Fluoro-1-methyl-1H-imidazole exhibit improved thermal stability, mechanical strength, and chemical resistance .

Catalysis

Scientific Field

Chemical Engineering

Application Summary

In catalysis, this imidazole derivative is used to synthesize catalysts that facilitate various chemical reactions, including organic synthesis and industrial processes.

Experimental Procedures

The compound acts as a ligand in metal-organic frameworks or as a component in the active sites of heterogeneous catalysts.

Results

Catalysts containing 2-Fluoro-1-methyl-1H-imidazole show enhanced activity, selectivity, and can be recycled without significant loss of performance .

Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

It is a valuable building block in organic synthesis, aiding in the construction of complex molecules with diverse biological activities.

Experimental Procedures

The compound is used in multistep synthetic routes, where its reactivity allows for the formation of various functional groups and ring systems.

Results

Synthetic routes involving 2-Fluoro-1-methyl-1H-imidazole lead to high yields of target molecules, with the fluorine atom often playing a crucial role in the final compound’s properties .

This analysis showcases the versatility of 2-Fluoro-1-methyl-1H-imidazole across different scientific fields, highlighting its importance in research and industry. The specific applications demonstrate its role in advancing technology and improving the efficacy of various products.

Dyes for Solar Cells

Scientific Field

Photovoltaic Research

Application Summary

“2-Fluoro-1-methyl-1H-imidazole” is being researched for its potential use in dyes for solar cells. These dyes can enhance the absorption of light and improve the efficiency of solar cells.

Experimental Procedures

The compound is integrated into dye molecules that are designed to have a strong absorption in the visible spectrum. It is typically done through a process of molecular engineering to optimize the interaction with light.

Results

Preliminary results suggest that solar cells using these dyes show a marked improvement in light absorption, leading to better performance in converting solar energy to electricity .

Optical Applications

Scientific Field

Optoelectronics

Application Summary

In the field of optoelectronics, “2-Fluoro-1-methyl-1H-imidazole” is explored for its utility in optical applications, such as in the development of new types of LEDs or laser materials.

Experimental Procedures

The compound is used to modify the electronic properties of materials to achieve desired luminescence or laser action. This involves precise control over the synthesis and doping levels of the materials.

Results

The outcomes have shown promising developments in the brightness and efficiency of these optoelectronic devices .

Nitroimidazole Antibiotics

Scientific Field

Pharmaceutical Development

Application Summary

“2-Fluoro-1-methyl-1H-imidazole” serves as a precursor in the synthesis of nitroimidazole antibiotics, which are effective against anaerobic bacterial and parasitic infections.

Experimental Procedures

The synthesis involves the addition of a nitro group to the imidazole ring, followed by further functionalization to enhance the antibiotic properties.

Results

The antibiotics developed from this process have shown high efficacy in combating targeted infections, with ongoing research into their pharmacokinetics and resistance profiles .

Coordination Chemistry

Scientific Field

Inorganic Chemistry

Application Summary

This imidazole derivative is used as a ligand in coordination chemistry, forming complexes with metals that have applications in catalysis and material science.

Experimental Procedures

The compound coordinates with metal ions to form stable complexes. The choice of metal and ligand ratio is critical to the properties of the resulting complex.

Results

Metal complexes involving “2-Fluoro-1-methyl-1H-imidazole” have been found to exhibit unique catalytic properties and are being studied for their potential industrial applications .

Epoxy Resin Hardener

Scientific Field

Polymer Chemistry

Application Summary

It acts as a hardener or accelerator for epoxy resins, which are widely used in coatings, adhesives, and composite materials.

Experimental Procedures

The compound is mixed with epoxy precursors to initiate the curing process, affecting the cross-linking density and the mechanical properties of the final material.

Results

Epoxy resins cured with “2-Fluoro-1-methyl-1H-imidazole” demonstrate improved mechanical strength and thermal resistance, making them suitable for high-performance applications .

Textile Dye Auxiliary

Scientific Field

Textile Engineering

Application Summary

This compound is also employed as an auxiliary agent for textile dyes, enhancing the dyeing process and the quality of the final product.

Experimental Procedures

“2-Fluoro-1-methyl-1H-imidazole” is used in the dye formulation or during the dyeing process to improve the interaction between the dye and the textile fibers.

Results

Textiles treated with this compound show better color fastness and uniformity in dye distribution, leading to higher quality and more durable textile products .

Zukünftige Richtungen

Imidazole and its derivatives have a broad range of applications in medicinal chemistry. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Recent advances in the synthesis of substituted imidazoles highlight the potential for future developments in this area .

Eigenschaften

IUPAC Name |

2-fluoro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDNIOXZELJKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499066 | |

| Record name | 2-Fluoro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-methyl-1H-imidazole | |

CAS RN |

66787-69-7 | |

| Record name | 2-Fluoro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)

![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B1313967.png)

![6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one](/img/structure/B1313992.png)

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)